molecular formula C19H22ClN3O2 B4421824 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B4421824
M. Wt: 359.8 g/mol
InChI Key: BXJBGRPTICYMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide, also known as Trazodone, is a psychoactive drug that has been used for the treatment of depression, anxiety, and insomnia. Trazodone belongs to the class of drugs called serotonin receptor antagonists and reuptake inhibitors (SARIs). It works by increasing the levels of serotonin in the brain, which helps to regulate mood, sleep, and appetite.

Mechanism of Action

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide works by blocking the reuptake of serotonin in the brain, which increases the levels of serotonin available to bind to serotonin receptors. This leads to an increase in the activation of serotonin receptors, which helps to regulate mood, sleep, and appetite. This compound also acts as an antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been found to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to increase slow-wave sleep, which is important for the restoration of cognitive function and the consolidation of memories.

Advantages and Limitations for Lab Experiments

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the role of serotonin in the brain. This compound is also relatively safe and well-tolerated, making it suitable for use in animal models. However, this compound has several limitations for use in laboratory experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has multiple targets in the brain, which may complicate the interpretation of experimental results.

Future Directions

There are several areas for future research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Finally, there is a need for further research on the long-term effects of this compound use, particularly in relation to its effects on cognition and memory.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and insomnia. It has been shown to be effective in treating depression in both adults and children. This compound has also been found to be effective in treating anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, this compound has been used to treat insomnia, particularly in patients with depression.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-5-3-2-4-17(18)21-19(24)14-22-10-12-23(13-11-22)16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBGRPTICYMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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